Home > Products > Screening Compounds P71098 > Nucleoprotein (118-126)
Nucleoprotein (118-126) -

Nucleoprotein (118-126)

Catalog Number: EVT-10931406
CAS Number:
Molecular Formula: C43H69N13O13S
Molecular Weight: 1008.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nucleoprotein (118-126) is a peptide derived from the nucleoprotein of certain viruses, particularly notable in studies related to viral replication and pathogenesis. This peptide plays a critical role in the interaction between viral nucleoproteins and nucleic acids, influencing the structure and function of ribonucleoprotein complexes essential for viral RNA synthesis.

Source

Nucleoprotein (118-126) is synthesized from the nucleoprotein gene of various viruses, including influenza and Marburg virus. The peptide sequence is often studied in the context of its biological functions and potential applications in vaccine development and diagnostics.

Classification

Nucleoprotein (118-126) belongs to the class of peptides known as viral nucleoproteins, which are integral components of viral structures. These proteins typically encapsulate viral RNA, playing a pivotal role in the assembly and stability of the viral genome.

Synthesis Analysis

Methods

The synthesis of Nucleoprotein (118-126) is primarily achieved through solid-phase peptide synthesis, a widely adopted technique for producing peptides. This method involves several key steps:

  1. Attachment: The C-terminal amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are added one at a time, with each addition involving coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  3. Cleavage: After all amino acids have been added, the final peptide is cleaved from the resin using trifluoroacetic acid, which also removes protective groups.
  4. Purification: High-performance liquid chromatography is employed to ensure the purity of the synthesized peptide.

Technical Details

The automated peptide synthesizers used in industrial settings enhance efficiency and consistency, allowing for large-scale production while maintaining quality control through stringent purification processes.

Molecular Structure Analysis

Structure

The molecular structure of Nucleoprotein (118-126) can be characterized by its specific amino acid sequence, which contributes to its functional properties. The peptide includes various functional groups that facilitate interactions with nucleic acids and other proteins.

Data

The InChI Key for Nucleoprotein (118-126) is JTKGELSXBXWEKZ-NNYISDFCSA-N, and its structural representation can be derived from its sequence, which contains multiple functional domains critical for its biological activity.

Chemical Reactions Analysis

Reactions

Nucleoprotein (118-126) can undergo several chemical reactions:

  • Oxidation: The methionine residue may be oxidized to form methionine sulfoxide or methionine sulfone.
  • Reduction: Disulfide bonds can be reduced to yield free thiol groups.
  • Substitution: Amino acid residues can be substituted during synthesis to create analogs with modified properties.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and protected amino acid derivatives for substitution during synthesis. Each reaction type leads to distinct products that can be utilized for further studies or applications.

Mechanism of Action

Process

Nucleoprotein (118-126) functions primarily through its interactions with viral RNA and other proteins within the host cell. It facilitates the formation of ribonucleoprotein complexes that are essential for viral transcription and replication.

Data

Research indicates that specific motifs within Nucleoprotein (118-126) are crucial for its ability to oligomerize, which enhances its function in RNA synthesis. The binding affinity between nucleoproteins and viral RNA is critical for maintaining viral integrity during replication processes .

Physical and Chemical Properties Analysis

Physical Properties

Nucleoprotein (118-126) typically exists as a soluble peptide under physiological conditions. Its solubility is influenced by factors such as pH and ionic strength.

Chemical Properties

The chemical properties include stability under various environmental conditions, susceptibility to oxidation, and reactivity with other biomolecules. Detailed characterization often involves spectroscopic methods such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy to analyze secondary structures .

Applications

Scientific Uses

Nucleoprotein (118-126) has diverse applications in scientific research:

  • Chemistry: It serves as a model peptide for studying peptide synthesis techniques.
  • Biology: The peptide is instrumental in understanding viral nucleoproteins' interactions with host cellular machinery.
  • Medicine: It holds potential in vaccine development by eliciting immune responses against specific viral infections.
  • Industry: Utilized in developing peptide-based therapeutics and diagnostic tools aimed at detecting viral infections .
Immunodominance and Epitope-Specific T-Cell Responses to Nucleoprotein (118-126)

Role of Nucleoprotein (118-126) as an H-2d-Restricted Immunodominant Epitope in BALB/c Mice

The nucleoprotein amino acid residues 118-126 (NP(118-126), sequence RPQASGVYM) represents the principal immunodominant cytotoxic T-lymphocyte epitope in Lymphocytic Choriomeningitis Virus-infected BALB/c (H-2d haplotype) mice. This epitope elicits a profoundly focused immune response, accounting for >95% of the total antiviral CD8+ T-cell population during primary infection. The extraordinary dominance of this epitope is evidenced by experimental observations where splenocytes from infected mice show massive expansion of NP(118-126)-specific cytotoxic T-lymphocytes, while responses to other viral epitopes (e.g., glycoprotein-derived epitopes) remain minimal or undetectable [1] [6]. This extreme immunodominance hierarchy is a defining characteristic of the anti-Lymphocytic Choriomeningitis Virus CD8+ T-cell response in this murine strain.

The molecular basis for this immunodominance involves high-affinity binding between the NP(118-126) peptide and the major histocompatibility complex class I molecule Ld. Structural analyses confirm that the peptide sits stably within the Ld binding groove, facilitating efficient presentation on infected cell surfaces [1] [6]. Crucially, the presentation of NP(118-126) by Ld occurs efficiently even in the absence of beta-2 microglobulin, a finding demonstrated in beta-2 microglobulin-deficient BALB/c mice (KOD mice). These mice generate significant levels of NP(118-126)-specific, Ld-restricted CD8+ cytotoxic T-lymphocytes following Lymphocytic Choriomeningitis Virus infection, proving that beta-2 microglobulin is not an absolute requirement for Ld presentation of this endogenous antigen or for the induction of the dominant cytotoxic T-lymphocyte response in vivo [2].

Furthermore, the NP(118-126) epitope exhibits remarkable conservation across diverse Old World arenaviruses, including Lassa Fever Virus and Mopeia Virus. Despite sequence variations in the nucleoprotein among these viruses, the core residues critical for Ld binding and T-cell receptor engagement within the NP(118-126) region are preserved. This conservation translates into functional cross-reactivity, where cytotoxic T-lymphocytes primed against Lymphocytic Choriomeningitis Virus NP(118-126) efficiently recognize target cells pulsed with the corresponding peptides from Lassa Fever Virus and Mopeia Virus, highlighting a potential common antiviral cytotoxic T-lymphocyte target [6].

Table 1: Immunodominance of Nucleoprotein (118-126) in BALB/c Mice

FeatureObservationExperimental Basis
Magnitude of Response>95% of total anti-Lymphocytic Choriomeningitis Virus CD8+ T-cell responseIntracellular Cytokine Staining of splenocytes post-infection [1]
MHC RestrictionH-2 LdSpecific lysis of Ld-transfected targets; Response in beta-2 microglobulin-deficient mice (KOD) [2]
Beta-2 Microglobulin DependenceNot absoluteGeneration of NP(118-126)-specific CD8+ cytotoxic T-lymphocytes in KOD mice [2]
Cross-reactivityStrong with Old World Arenaviruses (Lassa, Mopeia)Cytotoxic T-lymphocyte recognition of peptide-pulsed targets [6]
Response to Subdominant EpitopesMinimal (<5% of response)Detection of minor glycoprotein epitope responses only upon NP(118-126) removal [1]

Mechanisms of CD8+ Cytotoxic T-Lymphocyte Activation and Clonal Expansion

Activation and clonal expansion of Nucleoprotein (118-126)-specific CD8+ cytotoxic T-lymphocytes involve a highly coordinated sequence of antigen presentation, T-cell receptor engagement, and subsequent differentiation. Endogenous synthesis of the viral nucleoprotein within infected cells leads to proteasomal degradation. The resulting NP(118-126) peptide is transported into the endoplasmic reticulum, loaded onto nascent Ld molecules, and presented on the cell surface. Dendritic cells, particularly those infected directly or capable of cross-presenting viral antigen, play a crucial role in the initial priming of naïve NP(118-126)-specific CD8+ T cells in secondary lymphoid organs [1] [3].

The T-cell receptor repertoire recognizing NP(118-126)/Ld complexes exhibits a degree of diversity, though studies indicate biases in Variable beta chain usage. Analysis of T-cell receptor rearrangements in cytotoxic T-lymphocyte clones specific for immunodominant viral epitopes like NP(118-126) reveals contributions from multiple progenitor B cells (typically 3-6 distinct clones per individual mouse), indicating oligoclonal expansion rather than absolute monoclonality. While no single T-cell receptor Variable beta gene segment is universally employed, restricted Variable light chain gene usage has been observed in responses to other similarly dominant epitopes, suggesting potential constraints in optimal T-cell receptor-epitope/MHC interactions [7].

A critical factor driving the overwhelming dominance of the NP(118-126)-specific response is the phenomenon of immunodomination. Co-expression of NP(118-126) with subdominant epitopes (e.g., NP(313-322), PYIACRTSI) on the same antigen-presenting cell leads to the suppression of responses to the subdominant epitopes. This suppression is mediated by the dominant NP(118-126)-specific cytotoxic T-lymphocytes and requires Interferon gamma. Evidence shows that priming mice with a DNA vaccine encoding only the subdominant epitope induces a robust response equivalent in magnitude to that induced by a vaccine encoding the dominant NP(118-126) epitope alone. However, co-delivery of both epitopes on a single plasmid (or within the same virus) results in a response dominated solely by NP(118-126)-specific cells, with the subdominant response suppressed. This suppression is significantly abrogated in Interferon gamma-deficient mice, where responses to subdominant epitopes are enhanced 6- to 20-fold, indicating that localized Interferon gamma secretion by the dominant NP(118-126)-specific cytotoxic T-lymphocytes upon interaction with the antigen-presenting cell actively suppresses the activation or expansion of T cells specific for co-presented subdominant epitopes [1] [3].

Table 2: T-Cell Receptor Usage and Clonal Expansion in NP(118-126)-Specific Responses

AspectCharacteristicImplication
Clonal DiversityOligoclonal (3-6 distinct progenitor clones contributing per mouse)Multiple naive precursors contribute to the response [7]
T-Cell Receptor Vβ UsageBiased but not exclusive (e.g., Vβ8 family members observed)Potential structural constraints for optimal recognition
T-Cell Receptor Vα UsageVariableDiversity in T-cell receptor architecture recognizing the same complex
Immunodomination MechanismInterferon gamma-dependent suppression by dominant NP(118-126)-specific cytotoxic T-lymphocytesLimits breadth of response; Focused on single epitope [1] [3]
Impact of Epitope IsolationEquivalent response to subdominant epitope when delivered aloneProves suppression requires co-expression [1]

Comparative Analysis of Endogenous versus Lymphocytic Choriomeningitis Virus-Induced Nucleoprotein (118-126)-Specific T-Cell Reactivity

The functional characteristics and efficacy of Nucleoprotein (118-126)-specific CD8+ T cells differ significantly depending on whether they are selected in the presence of endogenous thymically expressed antigen or induced by acute Lymphocytic Choriomeningitis Virus infection. Transgenic mouse models expressing the Lymphocytic Choriomeningitis Virus nucleoprotein under the control of a thymus-specific promoter (Thy-Nucleoprotein mice) provide a powerful tool for this comparison. In these mice, high-affinity T-cell receptor clones reactive to NP(118-126) undergo negative selection during thymic education. Consequently, only low-affinity NP(118-126)-specific CD8+ T cells escape deletion and populate the peripheral repertoire [8].

Following Lymphocytic Choriomeningitis Virus infection, both wild-type BALB/c mice and Thy-Nucleoprotein mice generate detectable NP(118-126)-specific cytotoxic T-lymphocyte responses. However, the functional avidity of these cytotoxic T-lymphocytes, measured by their ability to recognize target cells pulsed with limiting concentrations of peptide, is substantially lower in Thy-Nucleoprotein mice due to the absence of high-affinity clones. Crucially, this difference in avidity has profound functional consequences. Wild-type BALB/c mice, generating high-affinity cytotoxic T-lymphocytes, efficiently clear the acute Lymphocytic Choriomeningitis Virus infection within 7-8 days. Thy-Nucleoprotein mice, possessing only low-affinity cytotoxic T-lymphocytes, also clear the infection, but with slightly delayed kinetics (7-8 days), suggesting that under normal conditions, low-affinity cells can suffice for viral clearance in an Interferon gamma-competent environment [8].

The indispensable role of Interferon gamma in compensating for reduced cytotoxic T-lymphocyte affinity becomes starkly evident in Interferon gamma-deficient Thy-Nucleoprotein mice (Thy-Nucleoprotein × Interferon gamma −/−). These double transgenic mice mount a primary low-affinity NP(118-126)-specific cytotoxic T-lymphocyte response upon Lymphocytic Choriomeningitis Virus challenge, yet they are completely unable to clear the infection. The virus establishes persistence, leading to chronic disease, severe immunosuppression characterized by reduced antigen-presenting cell levels in the spleen, and eventual mortality in approximately 60% of mice by 2-3 months post-infection. In contrast, Interferon gamma-deficient mice without thymic nucleoprotein expression (possessing a full repertoire including high-affinity NP(118-126)-specific cytotoxic T-lymphocytes) clear the infection, albeit with slightly delayed kinetics (10-12 days), demonstrating that high-affinity cytotoxic T-lymphocytes can overcome the lack of Interferon gamma. This data unequivocally demonstrates that Interferon gamma is a critical non-cytolytic mechanism required for viral clearance when the cytotoxic T-lymphocyte response is restricted to low-affinity effectors, as occurs when repertoire selection is shaped by endogenous thymic antigen expression [8].

Table 3: Functional Avidity and Viral Clearance in Endogenous vs. Virus-Induced NP(118-126)-Specific Responses

Mouse ModelNP(118-126)-Specific T-Cell AffinityInterferon gamma StatusViral Clearance OutcomeMechanism
Wild-Type BALB/cHighCompetentClearance by day 7-8High-affinity cytotoxicity + Interferon gamma
Thy-Nucleoprotein (H-2d)LowCompetentClearance by day 7-8Interferon gamma compensates for low-affinity cytotoxicity
Interferon gamma −/− (Non-Transgenic)HighDeficientDelayed Clearance (day 10-12)High-affinity cytotoxicity partially compensates for Interferon gamma deficiency
Thy-Nucleoprotein × Interferon gamma −/−LowDeficientFailure (Persistence, Chronic Disease, 60% Mortality)Lack of both high-affinity cytotoxicity and critical Interferon gamma effects

Properties

Product Name

Nucleoprotein (118-126)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C43H69N13O13S

Molecular Weight

1008.2 g/mol

InChI

InChI=1S/C43H69N13O13S/c1-22(2)34(40(66)53-29(19-24-9-11-25(58)12-10-24)38(64)52-28(42(68)69)15-18-70-4)55-33(60)20-49-36(62)30(21-57)54-35(61)23(3)50-37(63)27(13-14-32(45)59)51-39(65)31-8-6-17-56(31)41(67)26(44)7-5-16-48-43(46)47/h9-12,22-23,26-31,34,57-58H,5-8,13-21,44H2,1-4H3,(H2,45,59)(H,49,62)(H,50,63)(H,51,65)(H,52,64)(H,53,66)(H,54,61)(H,55,60)(H,68,69)(H4,46,47,48)/t23-,26-,27-,28-,29-,30-,31-,34-/m0/s1

InChI Key

JTKGELSXBXWEKZ-NNYISDFCSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.